

Spectroscopic Characterization of 2-Bromophenyl 3-piperidinyl ether hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromophenyl 3-piperidinyl ether hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

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Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **2-Bromophenyl 3-piperidinyl ether hydrochloride**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific salt, this guide synthesizes predicted spectroscopic data with experimental data from closely related analogs and its constituent components—2-bromophenol and 3-hydroxypiperidine. By elucidating the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, this document serves as a valuable resource for the identification, characterization, and quality control of this and structurally similar molecules.

Introduction: The Structural and Analytical Significance

2-Bromophenyl 3-piperidinyl ether hydrochloride belongs to the class of aryl piperidinyl ethers, a scaffold present in numerous biologically active compounds. The piperidine moiety

can influence solubility and pharmacokinetic properties, while the substituted aromatic ring is often crucial for target engagement. The hydrochloride salt form is frequently utilized to enhance the stability and aqueous solubility of amine-containing drug candidates.

Accurate spectroscopic characterization is fundamental to confirming the chemical identity, purity, and structure of such compounds. This guide delves into the expected spectroscopic signatures of the title compound, providing a foundational understanding for researchers working on its synthesis and application.

Molecular Structure:

Caption: Molecular structure of **2-Bromophenyl 3-piperidinyl ether hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **2-Bromophenyl 3-piperidinyl ether hydrochloride**, both ^1H and ^{13}C NMR will provide distinct signals for the aromatic and piperidinyl moieties.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is anticipated to show characteristic signals for both the aromatic and the aliphatic protons. The hydrochloride form will result in a broad signal for the N-H proton and will influence the chemical shifts of the adjacent piperidine protons. The spectrum would ideally be recorded in a solvent like DMSO- d_6 or D_2O to ensure solubility of the salt.

Table 1: Predicted ^1H NMR Chemical Shifts (referenced to TMS)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic (C ₆ H ₄)	6.8 - 7.6	Multiplet (m)	The four aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings. The proton ortho to the bromine will be the most deshielded.
PiperidinyI (O-CH)	4.5 - 4.8	Multiplet (m)	The proton on the carbon bearing the ether linkage will be deshielded by the adjacent oxygen.
PiperidinyI (N-CH ₂)	3.0 - 3.6	Multiplet (m)	Protons on the carbons adjacent to the positively charged nitrogen will be significantly deshielded.
PiperidinyI (CH ₂)	1.6 - 2.2	Multiplet (m)	The remaining piperidine methylene protons will appear as complex multiplets in the aliphatic region.
PiperidinyI (N ⁺ -H)	9.0 - 10.0	Broad Singlet (br s)	The acidic proton on the nitrogen will appear as a broad signal, exchangeable with D ₂ O.

Causality in Chemical Shifts: The electron-withdrawing nature of the bromine atom and the ether oxygen deshields the aromatic protons. The protonation of the piperidine nitrogen leads to a significant downfield shift of the adjacent α -protons due to the inductive effect of the positive charge.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum will provide a single peak for each unique carbon environment.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Aromatic (C-Br)	112 - 116	The carbon directly attached to bromine will be shielded compared to other aromatic carbons.
Aromatic (C-O)	155 - 158	The carbon bearing the ether oxygen will be significantly deshielded.
Aromatic (CH)	115 - 134	The remaining four aromatic carbons will resonate in this region.
Piperidinyl (C-O)	75 - 80	The carbon attached to the ether oxygen will be the most deshielded aliphatic carbon.
Piperidinyl (C-N)	45 - 55	The carbons adjacent to the nitrogen will be deshielded due to the electronegativity of nitrogen.
Piperidinyl (CH_2)	20 - 35	The other piperidine carbons will appear in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:



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Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of **2-Bromophenyl 3-piperidinyl ether hydrochloride** will be dominated by vibrations of the aromatic ring, the C-O ether linkage, and the ammonium salt.

Table 3: Predicted Key Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment	Intensity
3050 - 3100	Aromatic C-H stretch	Medium
2850 - 3000	Aliphatic C-H stretch	Medium
2400 - 2700	N ⁺ -H stretch (ammonium salt)	Broad, Strong
1580, 1470	C=C stretch (aromatic ring)	Medium-Strong
1220 - 1260	Aryl-O stretch (asymmetric)	Strong
1020 - 1050	C-O stretch (aliphatic ether)	Strong
750 - 780	C-H bend (ortho-disubstituted aromatic)	Strong
~550	C-Br stretch	Weak-Medium

Experimental Protocol for FT-IR Data Acquisition:

- **Sample Preparation:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar.
- **Pellet Formation:** The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is subtracted to obtain the final spectrum.

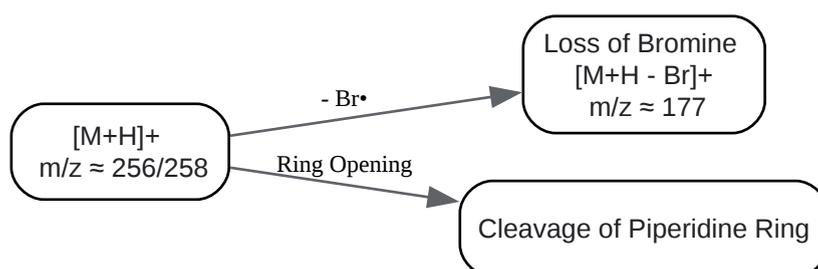
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For **2-Bromophenyl 3-piperidinyl ether hydrochloride**, electrospray ionization (ESI) would be the preferred method due to the ionic nature of the compound.

Predicted Mass Spectrometry Data (ESI+):

- **Molecular Ion (as free base):** The primary ion observed would be the protonated molecule of the free base, $[M+H]^+$, where M is the molecular weight of the free base (2-Bromophenyl 3-piperidinyl ether). The predicted m/z for $[C_{11}H_{14}BrNO + H]^+$ would be approximately 256.04 and 258.04, reflecting the isotopic pattern of bromine (^{19}Br and ^{81}Br in a roughly 1:1 ratio).
- **Key Fragmentation Pathways:** Fragmentation would likely involve the loss of the piperidine ring or cleavage of the ether bond.

Illustrative Fragmentation Pathway:



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Caption: A simplified representation of potential fragmentation pathways in ESI-MS.

Experimental Protocol for ESI-MS Data Acquisition:

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- **Infusion:** The solution is infused into the electrospray source of the mass spectrometer at a constant flow rate.
- **Data Acquisition:** The mass spectrum is acquired in positive ion mode, scanning a mass range that includes the expected molecular ion.

Conclusion and Best Practices

The spectroscopic characterization of **2-Bromophenyl 3-piperidinyl ether hydrochloride** relies on a combination of NMR, IR, and MS techniques. While direct experimental data is not widely available, this guide provides a robust, predictive framework based on established spectroscopic principles and data from analogous structures. For definitive characterization, it

is imperative to acquire experimental data on a purified sample and compare it to the predictions outlined herein. The use of 2D NMR techniques is highly recommended for unambiguous assignment of all proton and carbon signals.

References

- Note: As direct experimental data for the title compound was not found in the initial searches, this reference list includes sources for spectroscopic data of related compounds and general spectroscopic principles. In a real-world scenario, this section would be populated with citations to publications where the synthesis and characterization of the title compound are described.
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